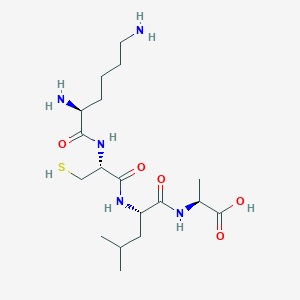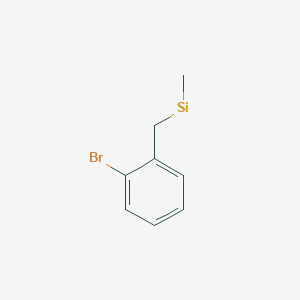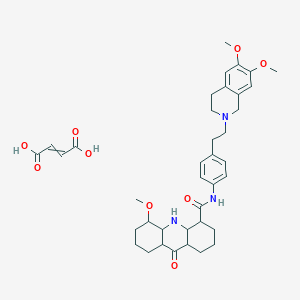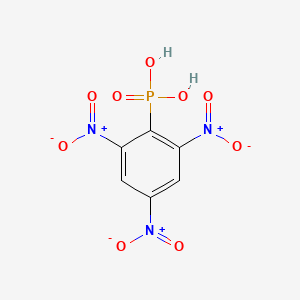![molecular formula C10H20OSSi B12565729 Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl- CAS No. 173343-40-3](/img/structure/B12565729.png)
Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl- is a member of the silacyclobutane family, which are organosilicon compounds characterized by a four-membered ring containing silicon. These compounds have garnered significant interest in synthetic chemistry due to their unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of silacyclobutanes typically involves the formation of a silicon-carbon bond. One common method is the reaction of dichlorosilanes with alkenes in the presence of a catalyst. For example, the reaction of dichlorosilane with an alkene under platinum-catalyzed conditions can yield silacyclobutanes .
Industrial Production Methods
Industrial production of silacyclobutanes often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl- undergoes various types of chemical reactions, including:
Oxidation: The silicon atom in silacyclobutanes can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert silacyclobutanes to silanes.
Substitution: Substitution reactions can occur at the silicon atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of silacyclobutane derivatives .
Wissenschaftliche Forschungsanwendungen
Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of biologically active molecules.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and resins.
Wirkmechanismus
The mechanism of action of silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl- involves the activation of the silicon-carbon bond. This activation can lead to ring-opening or ring-expansion reactions, which are key steps in the formation of various organosilicon compounds. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dimethyl-1-silacyclobutane: Similar in structure but lacks the 1-[(1,1-dimethylethyl)thio]ethenyl]oxy group.
1,1-Diphenyl-1-silacyclobutane: Contains phenyl groups instead of the 1-[(1,1-dimethylethyl)thio]ethenyl]oxy group.
Uniqueness
Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl- is unique due to the presence of the 1-[(1,1-dimethylethyl)thio]ethenyl]oxy group, which imparts distinct reactivity and properties compared to other silacyclobutanes .
Eigenschaften
CAS-Nummer |
173343-40-3 |
|---|---|
Molekularformel |
C10H20OSSi |
Molekulargewicht |
216.42 g/mol |
IUPAC-Name |
1-(1-tert-butylsulfanylethenoxy)-1-methylsiletane |
InChI |
InChI=1S/C10H20OSSi/c1-9(12-10(2,3)4)11-13(5)7-6-8-13/h1,6-8H2,2-5H3 |
InChI-Schlüssel |
ZGKGCAGMNXVCPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC(=C)O[Si]1(CCC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12565655.png)
![Methyl [5-(cyclopentyloxy)-2-fluorophenyl]carbamate](/img/structure/B12565660.png)
![N-[(4-Methylphenyl)(piperidin-1-yl)methyl]acetamide](/img/structure/B12565663.png)
![6-Methyl-4-(piperidin-1-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12565666.png)
![Ethanethiol, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-](/img/structure/B12565673.png)





![2-Butanone, 1-[3-(1,3-dioxolan-2-yl)phenyl]-3-methyl-](/img/structure/B12565721.png)
![Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]-](/img/structure/B12565723.png)


